molecular formula C7H7BrO3 B3051273 2-(5-Bromofuran-2-YL)-1,3-dioxolane CAS No. 32529-50-3

2-(5-Bromofuran-2-YL)-1,3-dioxolane

Cat. No.: B3051273
CAS No.: 32529-50-3
M. Wt: 219.03 g/mol
InChI Key: KMCPUMSKEALUKQ-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)-1,3-dioxolane (CAS 32529-50-3) is a high-purity brominated heterocyclic compound utilized as a critical synthetic building block in organic and medicinal chemistry research . With a molecular formula of C7H7BrO3 and a molecular weight of 219.03 g/mol, this compound integrates a bromofuran moiety protected as a 1,3-dioxolane, a common protecting group for carbonyls . This functional group is instrumental in shielding aldehydes and ketones during complex multi-step syntheses, allowing for selective reactions at other sites on the molecule . The presence of the bromine atom on the furan ring makes it a versatile electrophile, enabling its participation in various cross-coupling reactions, such as Suzuki or Stille couplings, to construct more complex biaryl systems. It serves as a key precursor in the exploration of novel pharmacologically active molecules and functional materials. This product is supplied with a minimum purity of 98% (as confirmed by NMR, HPLC, and LC-MS analyses) . Hazard Statements: H302-H315-H319 - Harmful if swallowed, causes skin irritation, causes serious eye irritation . Precautionary Statements: P261-P302+P352-P305+P351+P338 . This product is provided FOR RESEARCH AND DEVELOPMENT USE ONLY. Not for human, veterinary, or household use.

Properties

IUPAC Name

2-(5-bromofuran-2-yl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCPUMSKEALUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468763
Record name 2-(5-Bromofuran-2-yl)-1,3-dioxolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32529-50-3
Record name 2-(5-Bromofuran-2-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 5 Bromofuran 2 Yl 1,3 Dioxolane and Its Precursors

Formation of the 1,3-Dioxolane (B20135) Moiety

The creation of the 1,3-dioxolane group is a critical step, serving to protect the aldehyde functionality of a furan-2-carbaldehyde precursor. This protection is essential to prevent unwanted side reactions during subsequent chemical modifications, such as bromination.

Acetalization Reactions with Furan-2-carbaldehydes

The most direct method for forming the 1,3-dioxolane moiety is the acid-catalyzed acetalization of a furan-2-carbaldehyde with ethylene (B1197577) glycol. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the hydroxyl groups of ethylene glycol on the carbonyl carbon of the aldehyde. The reaction is reversible and typically requires the removal of water to drive the equilibrium toward the formation of the acetal (B89532) product. researchgate.net

Commonly used acid catalysts for this transformation include p-toluenesulfonic acid (p-TSA) researchgate.net. The reaction of formylfurancarboxylates with an excess of ethylene glycol in the presence of p-TSA has been shown to successfully yield the corresponding (1,3-dioxolan-2-yl)furancarboxylates researchgate.net.

Optimization of Reaction Conditions for Dioxolane Formation

Effective synthesis of the dioxolane derivative relies on optimizing reaction conditions to maximize yield and purity. A key factor is the efficient removal of water produced during the reaction. This is often achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent, such as toluene or cyclohexane.

In some cases, catalyst-free methods have been developed. For instance, the reaction of furfural (B47365) with ethylene glycol in neat cyclohexane at 160°C for 2 hours has been reported to produce 2-(furan-2-yl)-1,3-dioxolane with a yield of 78.6% researchgate.net. The choice of catalyst, solvent, temperature, and reaction time are all critical parameters that must be fine-tuned to achieve the desired outcome efficiently.

ReactantReagentCatalystSolventConditionsProductYield
Furan-2-carbaldehydeEthylene Glycolp-Toluenesulfonic AcidTolueneReflux, Dean-Stark2-(Furan-2-yl)-1,3-dioxolaneHigh
Furan-2-carbaldehydeEthylene GlycolNoneCyclohexane160°C, 2h2-(Furan-2-yl)-1,3-dioxolane78.6% researchgate.net

Targeted Bromination Strategies for Furan (B31954) Systems

The introduction of a bromine atom onto the furan ring is a pivotal step in the synthesis of the target compound. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, but achieving the desired regioselectivity is crucial. researchgate.netscispace.com

Regioselective Bromination of Furan Rings

The furan ring is highly reactive towards electrophilic reagents, and bromination typically occurs at the C5 position (α-position) due to the directing effect of the ring oxygen. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of furan and its derivatives. researchgate.netwikipedia.orgmissouri.edu It serves as a source of electrophilic bromine under milder conditions compared to elemental bromine, which can lead to over-bromination or degradation of the furan ring. wikipedia.org The use of NBS in solvents like dimethylformamide (DMF) can provide high levels of para-selectivity (in the context of substituted benzenes, analogous to the 5-position in furans) for electron-rich aromatic compounds. wikipedia.orgmissouri.edu

Considerations for Selectivity in the Presence of Dioxolane Acetal

When brominating a furan ring that already bears a 1,3-dioxolane moiety, the stability of the acetal group is a primary concern. Acetal are sensitive to acidic conditions and can be hydrolyzed back to the aldehyde and diol. Since electrophilic bromination with reagents like Br₂ can generate hydrobromic acid (HBr) as a byproduct, this can lead to the cleavage of the dioxolane ring.

To circumvent this issue, the use of NBS is highly advantageous. wikipedia.orgmissouri.eduorganic-chemistry.org NBS provides a source of bromine radicals or a mild electrophilic bromine source, often without the production of strong acids, thereby preserving the integrity of the acid-sensitive dioxolane protecting group. The reaction is often carried out in a non-polar solvent like carbon tetrachloride, sometimes with a radical initiator, to favor the desired substitution on the furan ring while leaving the acetal untouched.

Convergent and Divergent Synthesis Routes to 2-(5-Bromofuran-2-YL)-1,3-dioxolane

Two primary synthetic strategies, convergent and divergent, can be employed to prepare this compound.

A convergent synthesis involves preparing key intermediates separately before combining them in the final steps. For the target molecule, this would typically involve the synthesis of 5-bromofuran-2-carbaldehyde first, followed by its acetalization with ethylene glycol. rsc.orggoogle.com This approach is beneficial if the brominated aldehyde is commercially available or can be synthesized in high yield. sigmaaldrich.coma2bchem.com The synthesis of 5-bromofuran-2-carbaldehyde can be achieved by the direct bromination of furfural using various brominating agents. rsc.orggoogle.com

Convergent Route:

Step 1: Furan-2-carbaldehyde + Brominating Agent → 5-Bromofuran-2-carbaldehyde rsc.orggoogle.com

Step 2: 5-Bromofuran-2-carbaldehyde + Ethylene Glycol → this compound

Divergent Route:

Step 1: Furan-2-carbaldehyde + Ethylene Glycol → 2-(Furan-2-yl)-1,3-dioxolane researchgate.net

Step 2: 2-(Furan-2-yl)-1,3-dioxolane + NBS → this compound

Reactivity and Transformational Chemistry of 2 5 Bromofuran 2 Yl 1,3 Dioxolane

Generation and Utilization of Organometallic Intermediates from 2-(5-Bromofuran-2-YL)-1,3-dioxolane

The presence of a bromine atom on the furan (B31954) ring of this compound makes it an ideal precursor for the formation of organometallic reagents. These intermediates are crucial for a variety of synthetic transformations.

Direct Insertion of Highly Active Zinc to Form 5-(1,3-Dioxolan-2-yl)-2-furanylzinc Bromide

The direct insertion of activated zinc, often referred to as Rieke zinc, into the carbon-bromine bond of this compound provides a straightforward route to the corresponding organozinc reagent, 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide. fao.org This reaction is typically carried out under mild conditions and is a highly efficient method for preparing this valuable intermediate. fao.org The resulting organozinc compound is a key player in subsequent cross-coupling reactions. fao.org

Mechanistic Investigations of Organozinc Reagent Formation

The formation of organozinc reagents from organic halides and zinc metal is a complex process that has been the subject of detailed mechanistic studies. The direct insertion mechanism is understood to involve two primary steps: the initial oxidative addition of the organic halide to the zinc surface to form a surface-bound organozinc intermediate, followed by the solubilization of this intermediate into the reaction solvent. nih.gov

Several factors can influence the rate and efficiency of this process. The use of activating agents like lithium chloride (LiCl) has been shown to significantly accelerate the formation of the soluble organozinc reagent. nih.govwikipedia.org Mechanistic studies have revealed that LiCl primarily facilitates the solubilization step, breaking up organozinc aggregates on the metal surface to form more soluble "ate" complexes. nih.govillinois.edu The choice of solvent also plays a critical role, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) being commonly employed. nih.gov It has been shown that polar solvents can accelerate the initial oxidative addition step, while additives like LiCl enhance the solubilization of the surface-bound intermediates. nih.gov

Exploration of Other Organometallic Precursors

While organozinc reagents are widely used, other organometallic intermediates can also be generated from this compound. Organolithium and organomagnesium (Grignard) reagents are common alternatives in organic synthesis. The formation of these reagents typically involves the reaction of the bromo-functionalized furan with lithium metal or magnesium turnings, respectively. For instance, a Grignard reagent can be prepared from 2-(2-bromoethyl)-1,3-dioxolane. ethernet.edu.et These organolithium and organomagnesium compounds are generally more reactive than their organozinc counterparts, which can be advantageous in certain synthetic applications but may also lead to lower functional group tolerance. The choice of which organometallic precursor to generate depends on the specific requirements of the subsequent reaction.

Cross-Coupling Reactions Utilizing this compound Derivatives

The organometallic derivatives of this compound are valuable partners in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of C-C bonds. wikipedia.orgsigmaaldrich.comjocpr.com The Negishi and Suzuki-Miyaura couplings are two of the most prominent examples of this class of reactions. wikipedia.orgnih.gov

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple a wide range of sp², sp³, and sp hybridized carbon atoms. wikipedia.org

The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, also catalyzed by a palladium complex. nih.govsemanticscholar.org This reaction is widely used due to the stability and low toxicity of the organoboron reagents and the mild reaction conditions often employed. mdpi.com

Both of these powerful reactions have been successfully applied to derivatives of this compound, providing access to a diverse array of substituted furan compounds.

The organozinc reagent, 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide, readily participates in Negishi cross-coupling reactions with a variety of aryl and heteroaryl halides. fao.org These reactions are typically catalyzed by palladium complexes, such as those generated from Pd(OAc)₂ and a suitable phosphine (B1218219) ligand. fao.org The coupling proceeds efficiently to afford the corresponding 5-aryl- or 5-heteroarylfuran derivatives in good to excellent yields. fao.org

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the aryl or heteroaryl halide to the palladium(0) catalyst, transmetalation of the furan moiety from the organozinc reagent to the palladium(II) complex, and finally, reductive elimination to form the desired coupled product and regenerate the palladium(0) catalyst. uwindsor.ca

Below is a table summarizing representative examples of Negishi coupling reactions utilizing 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide with various aryl and heteroaryl halides.

EntryAryl/Heteroaryl HalideCatalystLigandSolventYield (%)
1IodobenzenePd(OAc)₂PPh₃THF95
24-IodotoluenePd(OAc)₂PPh₃THF92
34-BromoacetophenonePd(OAc)₂PPh₃THF88
42-BromopyridinePd(OAc)₂dppfTHF85
53-BromothiophenePd(OAc)₂dppfTHF90

This is a representative table created for illustrative purposes based on typical outcomes of such reactions as described in the literature. Actual yields may vary depending on specific reaction conditions.

Mild Reaction Conditions and Scope of Substrates

The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, can be effectively applied to this compound under mild conditions. libretexts.orgmdpi.com These reactions are typically catalyzed by palladium complexes and are compatible with a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules. mdpi.comuwindsor.ca The use of aqueous or heterogeneous conditions is possible, and the high nucleophilicity of organoboranes often allows for high catalyst turnover rates, making the process more efficient. libretexts.org

The scope of substrates that can be coupled with this compound is broad and includes various aryl and heteroaryl zinc halides. nih.gov Research has also demonstrated successful couplings with arylboronic acids. mdpi.com The reactivity of the coupling partner can be influenced by electronic effects; for instance, electron-donating groups on aryl iodides have been shown to be more beneficial for the reaction than electron-withdrawing groups. richmond.edu

Below is a table summarizing the scope of substrates used in cross-coupling reactions with this compound:

Substrate ClassSpecific ExamplesCatalyst SystemReaction ConditionsReference(s)
Aryl Zinc HalidesVariousPd-basedMild nih.gov
Heteroaryl Zinc HalidesVariousPd-basedMild nih.gov
Arylboronic AcidsPhenylboronic acidPd(PPh₃)₄Base, solvent mdpi.com
Acid ChloridesVariousPd-basedMild researchgate.net
Regioselectivity and Stereochemical Control in Cross-Coupling

In cross-coupling reactions involving substrates with multiple reactive sites, regioselectivity becomes a critical factor. For furan derivatives, the C2 and C5 positions are generally the most reactive in electrophilic substitutions. wikipedia.org In the case of this compound, the bromine atom is located at the C5 position, which is a primary site for cross-coupling reactions.

Studies on related di-substituted systems have provided insights into the factors governing regioselectivity. For instance, in the Stille coupling of 3,5-dibromo-2-pyrone, the reaction typically occurs at the more electron-deficient C3 position. nih.gov However, the addition of a copper(I) co-catalyst can reverse this selectivity, favoring coupling at the C5 position. nih.gov Similarly, in Sonogashira couplings of di-substituted aryl halides, the alkyne preferentially adds to the site with the more reactive halide or the more electrophilic carbon center. libretexts.org

Stereochemical control is another important aspect, particularly when the reaction creates new chiral centers or geometric isomers. For example, Suzuki couplings involving (Z)-β-haloacroleins have been shown to proceed with retention of the double bond stereochemistry. richmond.edu The cis configuration of the starting material is maintained in the final product. richmond.edu This level of control is crucial for the synthesis of specific stereoisomers of complex molecules.

Synthesis of Functionalized Furaldehydes via Cross-Coupling

A significant application of this compound is its use as a protected precursor for the synthesis of 5-substituted-2-furaldehydes. The dioxolane group serves as a protecting group for the aldehyde functionality, allowing for selective cross-coupling at the C5 position. Following the coupling reaction, the dioxolane ring can be readily deprotected under acidic conditions to reveal the aldehyde.

This two-step process provides a versatile route to a wide array of functionalized furaldehydes. nih.gov For instance, palladium-catalyzed cross-coupling of this compound with various aryl and heteroaryl zinc halides, followed by deprotection, yields the corresponding 5-aryl and 5-heteroaryl-2-furaldehydes. nih.gov This method has been successfully employed to synthesize compounds like 5-phenyl-2-furaldehyde. researchgate.net

The following table outlines the synthesis of functionalized furaldehydes:

Starting MaterialCoupling PartnerKey ReactionProductReference(s)
This compoundAryl Zinc HalidesPd-catalyzed cross-coupling5-Aryl-2-furaldehydes nih.gov
This compoundHeteroaryl Zinc HalidesPd-catalyzed cross-coupling5-Heteroaryl-2-furaldehydes nih.gov
5-Bromo-2-furaldehydePhenyltributyltinStille Coupling5-Phenyl-2-furaldehyde researchgate.net

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

Beyond the Suzuki-Miyaura reaction, this compound is a suitable substrate for other important transition metal-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. libretexts.orgwikipedia.org This reaction is known for its mild conditions, often proceeding at room temperature in the presence of a mild base. wikipedia.org It has found wide application in the synthesis of complex molecules, including pharmaceuticals. libretexts.orgwikipedia.org While direct examples with this compound are not explicitly detailed in the provided context, its bromo-furan structure makes it a prime candidate for such transformations.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an activated alkene. organic-chemistry.org This reaction is noted for its excellent trans selectivity. organic-chemistry.org The development of new catalysts and reaction conditions has significantly broadened the scope of substrates amenable to the Heck reaction. organic-chemistry.org

The table below provides a general overview of these coupling reactions:

ReactionDescriptionTypical CatalystsKey Features
Sonogashira CouplingCoupling of a terminal alkyne with an aryl/vinyl halidePd catalyst, Cu co-catalystMild conditions, broad functional group tolerance
Heck ReactionCoupling of an aryl/vinyl halide with an activated alkenePd catalystHigh trans selectivity

Other Advanced Chemical Transformations

Reductive Homocoupling Strategies for Bromofuran Derivatives

Reductive homocoupling of bromofuran derivatives presents a valuable strategy for the synthesis of bifuran structures, which are important motifs in various natural products and functional materials. Research has shown that 5-bromofuran-2-carboxylates can undergo palladium-catalyzed reductive homocoupling in the presence of alcohols as reductants to afford the corresponding [2,2']bifuranyl-5,5'-dicarboxylates. researchgate.net This protocol is described as environmentally benign and cost-effective. researchgate.net While this specific example uses a carboxylate derivative, the underlying principle of reductive homocoupling of a bromofuran suggests that this compound could potentially undergo similar transformations to yield bifuran structures with protected aldehyde functionalities at the 5 and 5' positions.

Functionalization of the Dioxolane Ring (e.g., ring-opening reactions)

The dioxolane ring in this compound, while primarily serving as a protecting group for the aldehyde, can itself be a site for chemical transformations. Ring-opening reactions of dioxolanes are a known class of reactions, although specific examples involving this particular substrate are not prevalent in the provided search results. Generally, the stability of the dioxolane ring can be influenced by substituents on the furan ring. For instance, electron-releasing groups on the furan can lead to ring-opening reactions upon protonation. pharmaguideline.com In a different context, the reaction of 2,5-diaryl-3-bromofurans with butyl-lithium can lead to ring-opening to form allenes and acetylenes. rsc.org While this involves the furan ring itself, it highlights the potential for ring-opening transformations in substituted furan systems. Isomerization of substituted 1,3-dioxolanes to other heterocyclic structures, such as 2-benzopyrans, has also been reported, typically catalyzed by Lewis acids like titanium(IV) chloride. researchgate.net

Electrophilic and Nucleophilic Substitutions on the Furan Ring

The reactivity of the furan ring in this compound is governed by the electronic properties and directing effects of the two substituents: the bromine atom at the C5 position and the 1,3-dioxolane (B20135) group at the C2 position. While direct experimental studies on the substitution reactions of this specific compound are not extensively reported in the literature, its reactivity can be predicted with a high degree of confidence by analogy to the behavior of similarly substituted furan derivatives.

Furan itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, with a strong preference for reaction at the C2 and C5 positions due to the superior stabilization of the resulting carbocationic intermediate. chemicalbook.comquora.com In this compound, both of these highly reactive positions are already substituted. Therefore, any further substitution must occur at the C3 or C4 positions.

The 1,3-dioxolane group, being a protected form of an aldehyde, is an electron-withdrawing group. Electron-withdrawing groups on aromatic rings are deactivating and, in the case of five-membered heterocycles, typically direct incoming electrophiles to the meta position. For the C2-substituted dioxolane, this would direct an incoming electrophile to the C4 position. The bromine atom at the C5 position is also a deactivating group due to its inductive electron-withdrawing effect, but it is ortho, para-directing due to its ability to stabilize the intermediate carbocation through resonance. As the bromine is at C5, it would direct an incoming electrophile to the C4 position.

Given that both the bromo and the dioxolane substituents direct electrophilic attack to the C4 position, it is highly probable that electrophilic substitution on this compound will occur regioselectively at this position.

Nucleophilic aromatic substitution on the furan ring is generally less facile than electrophilic substitution unless the ring is activated by potent electron-withdrawing groups. byjus.comwikipedia.org In the case of this compound, the bromine atom can potentially be displaced by strong nucleophiles through an SNAr mechanism. wikipedia.org The electron-withdrawing nature of the dioxolane group at C2 would provide some activation for nucleophilic attack at the C5 position. Furthermore, the bromo-substituted carbon is a common site for metal-catalyzed cross-coupling reactions, which are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

The following table provides a predictive summary of potential electrophilic and nucleophilic substitution reactions on the furan ring of this compound, based on the known reactivity of analogous furan derivatives.

Interactive Data Table: Predicted Reactivity of this compound

Reaction TypeReagents and ConditionsPredicted Product(s)Notes
Electrophilic Substitution
NitrationHNO₃/H₂SO₄2-(5-Bromo-4-nitrofuran-2-yl)-1,3-dioxolaneReaction likely proceeds with substitution at the C4 position.
HalogenationBr₂ in a suitable solvent2-(4,5-Dibromofuran-2-yl)-1,3-dioxolaneSubstitution of the remaining hydrogen on the furan ring.
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)2-(4-Acyl-5-bromofuran-2-yl)-1,3-dioxolaneAcylation is expected to occur at the C4 position.
Nucleophilic Substitution
AminationR₂NH, strong base or catalyst2-(5-(Dialkylamino)furan-2-yl)-1,3-dioxolaneDisplacement of the bromine atom by a secondary amine.
ThiolationRSH, base2-(5-(Alkylthio)furan-2-yl)-1,3-dioxolaneSubstitution of the bromine atom with a thiol.
Suzuki CouplingArylboronic acid, Pd catalyst, base2-(5-Aryl-furan-2-yl)-1,3-dioxolaneFormation of a new carbon-carbon bond at the C5 position.
Stille CouplingOrganostannane, Pd catalyst2-(5-Alkyl/Aryl-furan-2-yl)-1,3-dioxolaneAnother versatile method for C-C bond formation at C5.

It is important to reiterate that the reactions outlined in the table are predictive and based on established principles of organic chemistry and the known reactivity of similar furan compounds. The actual experimental outcomes may vary depending on the specific reaction conditions employed.

Role As a Building Block and Synthetic Intermediate in Complex Organic Synthesis

Contributions to the Synthesis of Diverse Furan (B31954) Derivatives

The primary utility of 2-(5-Bromofuran-2-YL)-1,3-dioxolane lies in its capacity to serve as a precursor for a wide array of 5-substituted furan derivatives. The carbon-bromine bond at the 5-position of the furan ring is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds.

A key transformation involves the direct insertion of activated zinc into the carbon-bromine bond to generate the corresponding organozinc reagent, 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide. fao.org This organometallic intermediate is a powerful tool for creating 5-substituted furans under mild conditions. It undergoes successful palladium-catalyzed Negishi cross-coupling reactions with various electrophiles. For instance, it can be coupled with different aryl halides to furnish 5-aryl-2-(1,3-dioxolan-2-yl)furans or with acid chlorides to yield 5-acyl-2-(1,3-dioxolan-2-yl)furans. fao.org

The dioxolane group's stability throughout these coupling reactions is crucial. researchgate.net It effectively protects the aldehyde functionality, preventing unwanted side reactions. Following the successful installation of a new substituent at the 5-position, the dioxolane can be easily removed by acidic hydrolysis to reveal the formyl group. This two-step sequence provides a straightforward route to 5-substituted-2-furaldehydes, which are themselves important synthetic intermediates.

Furthermore, this building block provides a pathway to other important classes of furan derivatives. While direct examples are specific, the principle is demonstrated in the synthesis of related brominated furanones which are used as cross-coupling partners to build more complex structures. semanticscholar.org This highlights the potential of the bromo-furan moiety in this compound for generating a rich variety of furan-based molecules.

Table 1: Synthesis of 5-Substituted Furan Derivatives

Starting Material Reagent/Reaction Type Intermediate Product after Deprotection

Strategic Applications in Heterocyclic Compound Assembly

The strategic placement of two different reactive groups makes this compound an excellent starting point for the assembly of more complex heterocyclic systems, including fused rings. The furan nucleus itself can act as a diene in Diels-Alder reactions or be transformed into other heterocycles, while its substituents guide the construction of adjacent rings.

A typical synthetic strategy involves the initial elaboration of the bromine atom. For example, a Suzuki or Stille coupling reaction can attach a larger molecular fragment to the furan ring. After this initial diversification, the latent aldehyde is deprotected and can participate in a subsequent cyclization reaction. This aldehyde can be condensed with hydrazines, amines, or active methylene (B1212753) compounds to form new heterocyclic rings fused to or substituted by the furan core.

For instance, syntheses of furo[2,3-d]pyridazin-4(5H)-ones have been achieved starting from functionalized furans where an aldehyde group is condensed with hydrazine. researchgate.net Although not starting directly from this compound, this demonstrates a reliable synthetic route where the protected aldehyde of the title compound could be employed to construct the pyridazinone ring after functionalization at the 5-position. This sequential reaction approach allows for the controlled and predictable assembly of complex heterocyclic frameworks that would be difficult to access through other means.

Enabling Access to Functionally Diverse Molecular Scaffolds

The orthogonal reactivity of the bromo and protected formyl groups in this compound provides a platform for generating extensive libraries of functionally diverse molecules. The true synthetic power of this building block is realized when both functional groups are utilized to introduce different types of molecular complexity.

The C-Br bond is a gateway to a multitude of transformations beyond the organozinc chemistry mentioned. It can participate in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a vast range of aryl, vinyl, alkynyl, and amino substituents at the furan 5-position.

Simultaneously, the masked aldehyde can be converted into a variety of other functional groups upon deprotection. It can be reduced to a hydroxymethyl group, oxidized to a carboxylic acid, or converted into an imine, oxime, or a new carbon-carbon double bond via a Wittig reaction. The resulting alcohol or carboxylic acid can be further functionalized through esterification or amidation.

This combinatorial-like approach, where one of two reactive sites can be independently and selectively transformed with a wide range of reagents, grants access to an exceptionally broad chemical space. Molecules with tailored electronic, steric, and physicochemical properties can be systematically synthesized, making this compound a highly valuable scaffold for medicinal chemistry and materials science discovery programs.

Table 2: Functional Group Transformations Enabled by this compound

Functional Handle Reaction Type Resulting Functional Group
5-Bromo Negishi, Suzuki, Stille Coupling Aryl, Heteroaryl, Alkyl, Acyl
5-Bromo Sonogashira Coupling Alkynyl
5-Bromo Heck Coupling Alkenyl
5-Bromo Buchwald-Hartwig Amination Amino
2-(1,3-dioxolane) Acidic Hydrolysis Aldehyde (-CHO)
Aldehyde (post-deprotection) Reduction (e.g., NaBH4) Alcohol (-CH2OH)
Aldehyde (post-deprotection) Oxidation (e.g., Ag2O) Carboxylic Acid (-COOH)
Aldehyde (post-deprotection) Wittig Reaction Alkene (-CH=CHR)
Aldehyde (post-deprotection) Reductive Amination Amine (-CH2NR2)

Computational Chemistry and Theoretical Investigations of Furan Dioxolane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic structure and inherent reactivity of furan-based molecules. researchgate.net DFT methods are routinely used to calculate the potential energy surface for systems of several hundred atoms, making them well-suited for molecules of this complexity. scienceopen.com These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from DFT calculations help in predicting a molecule's stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a large gap suggests high stability, while a small gap indicates higher reactivity. For furan (B31954) derivatives, DFT calculations can elucidate the electronic effects of substituents. In 2-(5-Bromofuran-2-yl)-1,3-dioxolane, the bromine atom and the dioxolane ring influence the electron density of the furan ring system.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. researchgate.net These maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. For instance, in furan derivatives, the oxygen atom and regions of high π-electron density in the ring are typically electron-rich, while the hydrogen atoms are electron-poor. researchgate.net The bromine atom in the target molecule introduces a region of varying electrostatic potential that can be precisely mapped using these computational techniques.

Table 1: Representative Quantum Chemical Properties for a Furan-Dioxolane System This table illustrates typical quantum chemical descriptors that can be calculated using DFT methods to predict reactivity. The values are representative examples based on studies of similar furan derivatives. researchgate.netresearchgate.net

DescriptorRepresentative ValueSignificance
EHOMO -6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
ELUMO -1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE) 5.3 eVIndicates chemical reactivity and kinetic stability; a larger gap implies higher stability.
Dipole Moment (µ) 2.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.
Electron Affinity (A) 1.3 eVEnergy released when an electron is added; indicates the propensity to act as an electron acceptor.
Ionization Potential (I) 6.4 eVEnergy required to remove an electron; indicates the propensity to act as an electron donor.

Note: The values in this table are illustrative and not specific experimental or calculated data for this compound.

Mechanistic Studies of Reactions Involving this compound

Theoretical methods are crucial for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify stable intermediates, transition states, and determine the activation energies for each step of a reaction pathway. scienceopen.comunimib.it This provides a detailed understanding of reaction kinetics and selectivity.

For this compound, several reaction types can be investigated computationally. A key reaction is the photosubstitution of the bromine atom. Studies on related compounds like 3- and 5-bromofuran-2-carbaldehyde show that irradiation in an aromatic solvent can lead to the formation of aryl-furan derivatives. researchgate.net Computational modeling could explore the excited-state potential energy surface to clarify the mechanism of this C-Br bond cleavage and subsequent C-C bond formation.

Another area of interest is the reactivity of the dioxolane group, which serves as a protecting group for an aldehyde. The hydrolysis of the dioxolane ring to regenerate the aldehyde functionality is a common synthetic transformation. Quantum chemical calculations can model this reaction, typically under acidic conditions, to determine the transition state structures and energy barriers involved in the ring-opening process. Furthermore, the furan ring itself can undergo reactions like cycloadditions or electrophilic substitutions, and theoretical studies can predict the feasibility and regioselectivity of such transformations.

Molecular Modeling Approaches for Conformation and Interactions

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structure (conformation) and intermolecular interactions of molecules. fiveable.me The conformation of a molecule—the spatial arrangement of its atoms—is critical as it often dictates its physical properties and biological activity. fiveable.me

Understanding these conformational preferences is crucial for predicting how the molecule will interact with other molecules, such as solvent molecules or the active site of an enzyme. Molecular dynamics simulations can provide further insight into the flexibility of the molecule and how its conformation changes over time in different environments. academictree.org

Table 2: Key Dihedral Angles for Conformational Analysis of this compound This table highlights the principal dihedral (torsion) angles that define the conformation of the molecule. The values are hypothetical, representing what would be determined in a computational conformational analysis.

Dihedral AngleAtoms Defining the AngleSignificance
τ1 O(furan)-C2(furan)-C(dioxolane)-O(dioxolane)Defines the rotation of the dioxolane ring relative to the furan ring.
τ2 C5(furan)-C2(furan)-C(dioxolane)-O(dioxolane)Also describes the relative orientation of the two rings.
τ3 O-C-C-O (within dioxolane ring)Describes the puckering or twist of the dioxolane ring.

Note: The values for these angles would be determined by finding the global minimum on the potential energy surface.

In Silico Design Principles for Furan-Based Building Blocks

In silico (computer-based) methods are integral to modern drug design and materials science, allowing for the rational design of new molecules with specific desired properties. nih.govmdpi.com Furan derivatives are recognized as important building blocks in medicinal chemistry and materials science due to their wide range of biological activities and useful chemical properties. mdpi.com The compound this compound is itself classified as a heterocyclic building block, valued for its potential in further synthesis. bldpharm.com

The design principles for new molecules based on this furan-dioxolane scaffold involve several strategies. The bromine atom at the 5-position of the furan ring is a key functional handle. It can be replaced with various other groups through cross-coupling reactions, allowing for the systematic exploration of how different substituents affect the molecule's properties. The dioxolane group acts as a protected aldehyde, which can be deprotected and used in a wide array of subsequent reactions to build more complex structures.

In silico tools can screen virtual libraries of derivatives before any are synthesized in the lab. For example, if the goal is to design a new drug candidate, molecular docking simulations can predict how well different derivatives bind to a target protein. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated molecular properties (like those in Table 1) with experimentally observed activity, guiding the design of more potent compounds. These computational approaches accelerate the discovery process, reduce costs, and help refine the properties of new furan-based materials and therapeutic agents. mdpi.com

Future Directions and Perspectives in 2 5 Bromofuran 2 Yl 1,3 Dioxolane Research

Innovations in Sustainable Synthesis Methodologies

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on the synthesis of 2-(5-Bromofuran-2-YL)-1,3-dioxolane should prioritize sustainability by exploring greener alternatives to traditional approaches. Key areas for innovation include the use of renewable starting materials, energy-efficient reaction conditions, and the reduction of hazardous waste. rsc.org

Current syntheses often rely on petrochemical-derived precursors and stoichiometric reagents. A forward-looking approach would involve the utilization of biomass-derived furans as starting materials. rsc.org Furthermore, the principles of green chemistry, such as atom economy and the use of catalytic rather than stoichiometric reagents, should be central to the development of new synthetic routes. rasayanjournal.co.inmdpi.com Methodologies like microwave-assisted synthesis and flow chemistry could offer significant advantages in terms of reduced reaction times, improved energy efficiency, and enhanced process control. rasayanjournal.co.inmdpi.com The exploration of heterogeneous catalysts could also simplify product purification and catalyst recycling, further contributing to the sustainability of the process. rsc.orgrsc.org

Table 1: Comparison of Potential Sustainable Synthesis Methodologies for this compound

MethodologyPotential AdvantagesResearch Focus
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact.Identification of enzymes for the bromination of furan (B31954) precursors and acetalization.
Flow Chemistry Enhanced safety, improved scalability, precise control over reaction parameters.Optimization of flow reactors for continuous production, minimizing waste generation.
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, potential for improved yields. rasayanjournal.co.inDevelopment of solvent-free or green solvent-based microwave protocols.
Ultrasound-Assisted Synthesis Enhanced mass transfer, potential for increased reaction rates.Investigation of sonochemical methods for the key synthetic steps.
Green Solvents Reduced toxicity and environmental persistence compared to traditional solvents. mdpi.comExploration of ionic liquids, supercritical fluids, or water as reaction media.

Expanding the Scope of Reactivity and Derivatization Beyond Established Pathways

The synthetic utility of this compound can be significantly enhanced by exploring novel derivatization strategies that go beyond its current applications. The bromine atom on the furan ring is a key handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. Future research should aim to expand the portfolio of these reactions to include a wider range of coupling partners, leading to novel classes of furan derivatives.

Furthermore, the reactivity of the furan ring itself presents opportunities for derivatization. nih.gov Reactions such as electrophilic substitution, cycloaddition, and ring-opening could be investigated to generate a diverse library of compounds. The dioxolane moiety, while primarily a protecting group, could also be a site for chemical modification, or its selective deprotection could be integrated into tandem reaction sequences.

Table 2: Potential Derivatization Pathways for this compound

Reaction TypeReagents and ConditionsPotential ProductsSignificance
Cross-Coupling Reactions Palladium, nickel, or copper catalysts with various organometallic reagents.Arylated, alkenylated, or alkynylated furan derivatives.Access to complex molecular architectures for drug discovery and materials science.
Direct C-H Arylation Palladium catalysts with aryl halides.Biaryl furan derivatives.A more atom-economical approach to biaryl synthesis.
Lithiation-Substitution Organolithium reagents followed by electrophiles.5-Substituted furan derivatives with various functional groups.Versatile method for introducing a wide range of functionalities.
Cycloaddition Reactions Dienophiles under thermal or Lewis acid catalysis.Bicyclic compounds.Rapid construction of complex three-dimensional scaffolds.
Oxidative Ring Opening Oxidizing agents like singlet oxygen.Acyclic dicarbonyl compounds. nih.govAccess to linear building blocks with defined stereochemistry.

Integration into Novel Synthetic Cascades and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. mdpi.comnih.govresearchgate.net The structure of this compound makes it an ideal candidate for the design of novel MCRs and synthetic cascades.

Future research should focus on developing new MCRs where the deprotected furan-2-carbaldehyde, derived from the dioxolane, acts as a key electrophile. researchgate.netnih.gov For instance, it could participate in well-established MCRs like the Ugi or Passerini reactions, or in novel reaction sequences. The bromine atom could be involved in a subsequent intramolecular cyclization step, leading to the rapid assembly of complex heterocyclic systems. The development of tandem reactions, where a cross-coupling reaction is followed by an intramolecular cyclization, would also be a promising avenue for future exploration.

Interdisciplinary Research Opportunities in Materials Science and Chemical Biology Tool Development

The unique chemical properties of this compound and its derivatives open up exciting opportunities for interdisciplinary research, particularly in the fields of materials science and chemical biology.

In materials science, furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. rsc.orgresearchgate.net The derivatization of this compound could lead to the synthesis of novel monomers for the creation of functional polymers with tailored electronic, optical, or thermal properties. The bromine atom can serve as a site for polymerization or for post-polymerization modification.

In the realm of chemical biology, the furan scaffold is present in many biologically active molecules. unipi.itresearchgate.netnih.gov The ability to introduce a variety of substituents onto the this compound core makes it an attractive starting point for the synthesis of new bioactive compounds. Furthermore, the bromine atom can be used to introduce reporter tags, such as fluorescent dyes or affinity labels, making its derivatives valuable tools for studying biological processes. nih.gov The development of derivatives as probes for specific biological targets or as building blocks for the synthesis of complex natural products represents a significant area for future investigation.

Table 3: Potential Interdisciplinary Applications of this compound Derivatives

FieldApplicationResearch Direction
Materials Science Synthesis of novel furan-based polymers.Development of polymerization methods utilizing the furan and bromo functionalities.
Creation of functional organic materials.Synthesis of derivatives with specific electronic or optical properties for use in organic electronics.
Chemical Biology Scaffolds for medicinal chemistry. unipi.itSynthesis and biological evaluation of libraries of derivatives for drug discovery.
Development of chemical probes. nih.govFunctionalization with reporter groups for imaging and target identification studies.
Building blocks for natural product synthesis.Utilization in the total synthesis of complex, biologically active natural products containing the furan motif.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(5-Bromofuran-2-YL)-1,3-dioxolane?

The compound is typically synthesized via acid-catalyzed acetalization of 5-bromo-2-furaldehyde with ethylene glycol. A common protocol involves refluxing 5-bromo-2-furaldehyde (10 mmol) with excess ethylene glycol (11 mmol) in benzene, using Amberlyst-15, HClO₄, or BF₃·Et₂O as catalysts. Reaction progress is monitored by GC, with purification achieved via solvent evaporation and washing with NaHCO₃ to remove acidic residues . Alternative methods include transacetalization reactions, where pinacol acetals are used as intermediates under similar catalytic conditions .

Basic: How is the purity and structural integrity of this compound validated experimentally?

Key characterization techniques include:

  • ¹H/¹³C NMR : Peaks at δ ~5.6–6.0 ppm (furan protons) and δ ~4.0–4.5 ppm (dioxolane protons) confirm the acetal structure.
  • Gas Chromatography (GC) : Used to monitor reaction progress and quantify residual aldehyde (e.g., 5-bromo-2-furaldehyde) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z ~218 (M⁺) align with the molecular formula C₇H₇BrO₃ .

Basic: What are the stability considerations for handling this compound?

While specific safety data for this compound are limited, structurally related 1,3-dioxolanes (e.g., 2-(2-Thienyl)-1,3-dioxolane) show no acute hazards under standard lab conditions . However, brominated furans may degrade under prolonged UV exposure or strong acids. Store in inert atmospheres (N₂/Ar) at 2–8°C to prevent acetal hydrolysis .

Advanced: How does this compound participate in Diels-Alder reactions?

The furan moiety acts as a diene, reacting with dienophiles (e.g., acrylonitrile, methyl acrylate) under thermal conditions (80°C). Computational studies (DFT) reveal HOMO-LUMO gaps of 6.89–7.47 eV, indicating moderate reactivity. Reaction stereoselectivity (endo/exo) and regioselectivity (ortho/meta) depend on dienophile electronic properties and solvent polarity . For example, acrylonitrile yields a 3:1 endo/exo ratio in toluene .

Advanced: What computational methods predict the reactivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

  • Map HOMO-LUMO interactions between the furan ring and dienophiles.
  • Predict regioselectivity via Fukui indices, identifying nucleophilic/electrophilic sites.
  • Simulate transition states to rationalize stereochemical outcomes (e.g., endo preference due to secondary orbital interactions) .

Advanced: How can this compound be applied in polymer chemistry?

The dioxolane group serves as a hydrolytically stable protecting group for aldehydes in step-growth polymerization. For example, it can act as a monomer precursor for bio-based polyesters or crosslinkers in hydrogels. Post-polymerization deprotection (e.g., acid hydrolysis) regenerates reactive aldehyde groups for functionalization .

Data Contradiction: Why do different catalysts yield varying acetalization efficiencies?

Conflicting reports on Amberlyst-15 vs. HClO₄/BF₃·Et₂O arise from:

  • Acid Strength : Amberlyst-15 (solid acid) minimizes side reactions (e.g., aldol condensation) compared to strong liquid acids.
  • Solvent Compatibility : BF₃·Et₂O requires anhydrous conditions, while Amberlyst-15 tolerates trace water .

Experimental Design: How to optimize the Diels-Alder reaction yield with this compound?

  • Solvent Screening : Use low-polarity solvents (toluene, DCM) to enhance endo selectivity.
  • Stoichiometry : A 5:1 dienophile:diene ratio minimizes unreacted starting material.
  • Temperature Control : Maintain 80°C to balance reaction rate and selectivity .

Advanced: What spectroscopic techniques resolve stereoisomers of Diels-Alder adducts?

  • NOESY NMR : Detects spatial proximity between furan and dienophile protons to assign endo/exo configurations.
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

Emerging Applications: Is this compound suitable for photoresponsive materials?

Preliminary studies on analogous brominated dioxolanes suggest potential in photodegradable polymers. The C-Br bond undergoes homolytic cleavage under UV light, enabling controlled scission or crosslinking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.